molecular formula C14H20 B13945428 5,6-Diethyldec-5-ene-3,7-diyne CAS No. 61228-08-8

5,6-Diethyldec-5-ene-3,7-diyne

Cat. No.: B13945428
CAS No.: 61228-08-8
M. Wt: 188.31 g/mol
InChI Key: RHLPBAPBYVYDQF-UHFFFAOYSA-N
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Description

Contextualization of Alkene-Alkyne Conjugated Systems in Modern Organic Chemistry

Alkene-alkyne conjugated systems are fundamental building blocks in organic synthesis, offering a rich landscape for chemical transformations. The electronic communication between the π-systems of the double and triple bonds leads to unique reactivity and spectroscopic properties. This conjugation allows for the construction of complex molecular architectures and is a key feature in many natural products and synthetic materials. The study of these systems has led to the development of novel synthetic methodologies and a deeper understanding of chemical bonding and reactivity.

Structural Classification of Synthetic Enediynes

Synthetic enediynes can be broadly categorized into two main classes based on their structural framework: acyclic and cyclic.

Acyclic Enediynes

Acyclic enediynes, such as 5,6-Diethyldec-5-ene-3,7-diyne, possess a linear or branched carbon chain containing the enediyne core. These structures are generally more flexible than their cyclic counterparts. The reactivity of acyclic enediynes can be tuned by the nature of the substituents on the carbon framework. While often less strained than cyclic enediynes, they can be designed to undergo specific cycloaromatization reactions under thermal or photochemical conditions. The synthesis of acyclic enediynes often involves cross-coupling reactions, such as the Sonogashira coupling, to connect terminal alkynes with vinyl halides. wikipedia.org

Cyclic Enediynes

Cyclic enediynes feature the enediyne motif within a ring system. These compounds are often highly strained, which can significantly lower the activation energy for cycloaromatization reactions. organic-chemistry.org Natural product enediynes, known for their potent antitumor properties, typically possess a nine- or ten-membered ring containing the enediyne core. mdpi.com The rigid cyclic structure brings the terminal carbons of the diyne moiety into close proximity, facilitating the Bergman cyclization to form a highly reactive p-benzyne diradical. organic-chemistry.orgwikipedia.org

Significance of Polyunsaturated Scaffolds in Advanced Organic Synthesis

Polyunsaturated scaffolds, including those containing enediyne motifs, are of paramount importance in advanced organic synthesis. They serve as versatile intermediates for the construction of complex molecules, including natural products, pharmaceuticals, and organic materials. The multiple sites of unsaturation provide numerous handles for functionalization and the construction of intricate carbon skeletons. Methodologies for the stereoselective synthesis of polyunsaturated systems are a continuing area of research, with significant efforts focused on developing catalytic methods for the efficient and controlled formation of multiple carbon-carbon double and triple bonds.

Overview of Research Trajectories for Complex Alkenyl-Alkynyl Compounds

Current research in the field of complex alkenyl-alkynyl compounds is multifaceted. One major trajectory focuses on the total synthesis of naturally occurring enediynes and their analogs to develop new anticancer agents with improved selectivity and efficacy. nih.gov Another significant area of research involves the development of novel synthetic methods for the construction of these complex scaffolds, with an emphasis on catalysis and step-economy. rsc.org Furthermore, the unique electronic and photophysical properties of these conjugated systems are being explored for applications in materials science, such as in the development of molecular wires and organic electronic devices. There is also growing interest in designing acyclic enediynes that can be triggered to undergo cycloaromatization under specific physiological conditions, offering potential for targeted drug delivery. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61228-08-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

5,6-diethyldec-5-en-3,7-diyne

InChI

InChI=1S/C14H20/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h5-8H2,1-4H3

InChI Key

RHLPBAPBYVYDQF-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=C(CC)C#CCC)CC

Origin of Product

United States

Synthetic Methodologies for 5,6 Diethyldec 5 Ene 3,7 Diyne and Analogous Systems

Retrosynthetic Analysis of the 5,6-Diethyldec-5-ene-3,7-diyne Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthesis.

The core of this compound is a tetrasubstituted alkene flanked by two internal alkynes. Key retrosynthetic disconnections can be made at the carbon-carbon bonds forming the enediyne system.

One logical approach involves disconnecting the C-C single bonds adjacent to the alkyne groups. This leads to precursors such as a central alkenyl dihalide and two terminal alkynes. This strategy is often employed in transition metal-catalyzed cross-coupling reactions.

A second strategy involves the disconnection of one of the alkyne C-C bonds, suggesting a coupling of two smaller enyne fragments. Another possibility is the disconnection of the central double bond, which could be formed via various olefination reactions, although achieving the desired tetrasubstituted nature can be challenging.

The central double bond in this compound can exist as either the E or Z isomer. The stereochemical outcome of the synthesis is crucial and must be controlled. If the synthesis involves the formation of the double bond, stereoselective methods must be employed. For instance, the use of specific catalysts or reaction conditions in coupling reactions can favor the formation of one isomer over the other.

Alternatively, if a pre-formed alkenyl precursor is used, its stereochemistry will dictate the final product's geometry. Therefore, the synthesis of the alkenyl precursor itself must be stereochemically defined.

Carbon-Carbon Bond Forming Reactions for Enediyne Construction

The construction of the enediyne framework relies heavily on robust carbon-carbon bond-forming reactions. Cross-coupling strategies are particularly powerful for this purpose.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms, making it ideal for the synthesis of enediynes. libretexts.orgorganic-chemistry.org

In the context of this compound synthesis, a potential route involves the coupling of a 1,2-dihaloalkene with two equivalents of a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgyoutube.com The choice of ligands for the palladium catalyst can influence the reaction's efficiency. libretexts.org

A plausible synthetic sequence could involve the reaction of (Z)- or (E)-3,4-diiodohex-3-ene with two equivalents of but-1-yne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt such as CuI, and an amine base like triethylamine.

Table 1: Key Parameters of the Sonogashira Coupling Reaction

Component Function Common Examples
Palladium Catalyst Facilitates oxidative addition and reductive elimination Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Activates the terminal alkyne CuI, CuBr
Base Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration Triethylamine, Diisopropylamine

The Glaser coupling is an oxidative coupling of terminal alkynes to form a symmetric 1,3-diyne. nih.govrsc.org This reaction is typically carried out in the presence of a copper(I) salt, an oxidant (such as oxygen), and a base. nih.govrsc.org While the classic Glaser coupling produces symmetrical diynes, modifications such as the Hay and Eglinton couplings offer variations in reaction conditions and substrates. rsc.orgrsc.org

For the synthesis of an unsymmetrical enediyne like this compound, a direct Glaser coupling is not applicable for the final assembly step. However, this methodology could be used to synthesize a symmetrical diyne precursor which is then further elaborated.

The Cadiot-Chodkiewicz coupling, a related reaction, involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, and is a powerful method for constructing unsymmetrical diynes. rsc.org This could be envisioned in a convergent synthesis where two different alkyne-containing fragments are joined.

Table 2: Comparison of Alkyne Coupling Reactions

Reaction Reactants Product Catalyst/Reagents
Sonogashira Coupling Terminal alkyne + Vinyl/Aryl halide Enediyne/Arylalkyne Pd catalyst, Cu(I) co-catalyst, Base
Glaser Coupling Two terminal alkynes Symmetrical 1,3-diyne Cu(I) salt, Oxidant, Base

Olefin Metathesis Approaches for Alkene Formation

Olefin metathesis is a powerful tool for carbon-carbon double bond formation. nih.govresearchgate.net For the synthesis of an acyclic enediyne like this compound, cross-metathesis would be the most relevant approach. Specifically, a Z-selective cross-metathesis reaction could potentially construct the central C5=C6 double bond from two alkyne-containing precursors.

Recent advancements have led to the development of molybdenum- and ruthenium-based catalysts that can achieve high Z-selectivity in cross-metathesis reactions. u-tokyo.ac.jpresearchgate.netnih.govnih.gov These catalysts are designed to favor the kinetic Z-isomer over the more thermodynamically stable E-isomer. u-tokyo.ac.jp For instance, molybdenum alkylidene catalysts with bulky aryloxide ligands can kinetically favor the formation of Z-alkenes. nih.gov The reaction of a terminal alkene with a conjugated enyne has been shown to proceed with high Z-selectivity. acs.orgnih.gov While typically applied to enol ethers and allylic amides, the principles could be extended to the cross-metathesis of two diyne fragments or a diyne with a simple alkene, although this remains a synthetic challenge. researchgate.netnih.govnih.gov

Enyne metathesis, a related reaction between an alkene and an alkyne, typically yields a 1,3-diene and is therefore not directly applicable for forming the enediyne core itself. rsc.orgresearchgate.net However, it is a powerful tool for creating related conjugated systems. nih.govrsc.org

Table 1: Overview of Z-Selective Olefin Cross-Metathesis Catalysts and Applications
Catalyst TypeKey FeaturesSubstrate ExamplesTypical Z-SelectivityReference
Molybdenum Alkylidene (Stereogenic-at-Mo)Bulky aryloxide and pyrrolide ligands; kinetically controlled.Terminal enol ethers, allylic amides.Up to >98% nih.govnih.gov
Ruthenium-based (Cyclometalated NHC ligand)Selectivity for terminal olefins over internal E-olefins.3(E)-1,3-dienes, allylic-substituted olefins.Typically >95% researchgate.netrsc.org

Alkyne Metathesis and Its Applicability

Alkyne metathesis involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgorganicreactions.org This methodology is particularly powerful for the synthesis of macrocycles via Ring-Closing Alkyne Metathesis (RCAM). illinois.eduacs.org

For constructing systems analogous to this compound, a two-step strategy involving RCAM is highly effective. A precursor diyne can be cyclized to form a cycloalkyne. acs.org The driving force for this reaction is often the expulsion of a small, volatile alkyne like acetylene (B1199291) or 2-butyne. wikipedia.org Subsequently, the triple bond within the macrocycle can be stereoselectively reduced to a Z-alkene using methods such as Lindlar hydrogenation. wikipedia.orgacs.org This RCAM/reduction sequence offers a significant advantage over direct ring-closing olefin metathesis (RCM) for large rings, which often yields mixtures of E/Z isomers. acs.org

The development of well-defined, functional-group-tolerant molybdenum and tungsten catalysts has broadened the scope of RCAM in the synthesis of complex natural products. organicreactions.orgacs.orgresearchgate.net

Table 2: Catalysts for Ring-Closing Alkyne Metathesis (RCAM)
Catalyst SystemDescriptionKey AdvantagesReference
Tungsten Alkylidyne Complex ((tBuO)₃W≡CCMe₃)Well-defined tungsten-based catalyst.High efficiency, tolerant of polar functional groups and substrate variations. acs.org
Molybdenum Hexacarbonyl / PhenolIn situ generated molybdenum catalyst.Effective for specific substrates, historically significant. wikipedia.orgacs.org
Trisamidomolybdenum(VI) Alkylidyne ComplexesModern, highly active molybdenum catalysts.High catalytic activity and functional group tolerance. wikipedia.org

Palladium-Catalyzed Cyclization Reactions for Related Structures

Palladium catalysts are exceptionally versatile for promoting cyclization reactions of enynes and enediynes, leading to a diverse range of carbocyclic and heterocyclic structures. nih.govacs.org While these reactions typically consume the enediyne moiety to form new ring systems, they are critical for understanding the reactivity of these structures.

Palladium-catalyzed cycloisomerization of 1,n-enynes is a well-established, atom-economical method for constructing cyclic compounds. nih.govacs.orgnih.gov The reaction mechanism can proceed through various pathways, often involving hydropalladation or carbopalladation, to generate intermediate palladium species that undergo subsequent C-C bond formation. nih.gov In the context of enediynes, these cyclizations can be triggered to form fused or spirocyclic ring systems. nih.gov For instance, Pd(0)-catalyzed cyclization of electron-deficient enediynes has been reported. acs.org Furthermore, palladium-catalyzed annulation reactions provide routes to complex polycyclic systems from enyne precursors. dicp.ac.cn The specific outcome of these reactions is highly dependent on the substrate structure, ligand, and reaction conditions. nih.gov

Directed Functionalization of Unsaturated Hydrocarbons

The alkene and alkyne moieties within the enediyne framework are prime targets for functionalization, allowing for the introduction of new atoms and molecular complexity.

Hydrofunctionalization Strategies (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization involves the addition of an H-X bond across a π-system. Hydroboration and hydrosilylation are two of the most powerful methods in this class.

Hydroboration: The hydroboration of 1,3-enynes is challenging due to the presence of two different unsaturated functionalities, leading to potential issues in chemo- and regioselectivity. However, recent developments have shown that high selectivity can be achieved. Copper-catalyzed hydroboration of 1,3-enynes with pinacolborane (HBpin) can be directed to selectively react at the alkyne moiety. rsc.orgacs.org Depending on the ligand and conditions, this can lead to the formation of 2-boryl-1,3-dienes via cis-hydroboration or chiral allenylboronates. rsc.orgacs.orgrsc.org Cobalt catalysts have also been employed for the regiodivergent hydroboration of 1,3-diynes, where the choice of ligand dictates whether the boron adds to the internal or external carbon of the diyne system. researchgate.net

Hydrosilylation: The addition of a Si-H bond across the π-bonds of an enediyne system can also be controlled with high selectivity. Palladium-catalyzed hydrosilylation of 1,3-enynes with dimethylchlorosilane yields dienylsilanes, with the silicon adding to the internal alkyne carbon to give the (E)-configuration. organic-chemistry.org Iron and cobalt catalysts, being more earth-abundant, have also emerged as effective catalysts for the regio- and stereoselective hydrosilylation of 1,3-enynes, typically proceeding via syn-addition to the alkyne. nih.govorganic-chemistry.org In some cases, rare-earth catalysts can promote a selective 1,4-hydrosilylation to produce tetrasubstituted silylallenes. dicp.ac.cn

Table 3: Regioselectivity in the Hydrosilylation of 1,3-Enynes
Catalyst SystemSilane ReagentMajor Product TypeSelectivity NotesReference
Pd(0) / PEt₃Me₂SiHCl(E)-DienylsilaneSilicon adds to the internal alkyne carbon. organic-chemistry.org
Iron / IPO ligandPrimary/Secondary Silanes1,3-Dienylsilanesyn-addition to the alkyne; Si adds proximal to the alkene. organic-chemistry.org
Cobalt / dpppVariousSilyl-functionalized 1,3-enyneHigh regioselectivity. nih.gov
Rare-Earth Ate ComplexAlkyl/Aryl HydrosilanesTetrasubstituted SilylalleneSelective 1,4-hydrosilylation. dicp.ac.cn

Carbofunctionalization of Alkynes and Alkenes

Carbofunctionalization involves the simultaneous addition of a carbon group and another functionality across a π-system. For enediyne systems, this allows for the construction of complex carbon skeletons.

Palladium catalysis is a prominent tool for these transformations. A modular and enantioselective cis-difunctionalization of 1,3-enynes has been developed using a Pd(0) catalyst. acs.org This three-component reaction involves the coupling of a 1,3-enyne, an N-sulfonylimine, and an organoboronic reagent. The reaction proceeds through the selective coordination of the palladium to the alkene, which activates the alkyne to nucleophilic attack by the imine, followed by a tandem Suzuki reaction. acs.org This method constructs highly substituted alkenes with excellent regio- and stereocontrol. acs.org

Other carbofunctionalization reactions applicable to the alkyne moieties include carbopalladation cascades, which can be merged with ring-opening reactions of strained rings to build complex heterocyclic cores. acs.org

Difunctionalization Approaches for Alkynes and Alkenes

Difunctionalization introduces two new functional groups across an alkene or alkyne in a single step. This strategy can rapidly increase molecular complexity. nih.govmdpi.com

Palladium-catalyzed difunctionalization of enynes offers a powerful route to diverse structures. nih.govresearchgate.net A mild, photoinduced PdH-enabled difunctionalization of enynes has been reported, which allows for heterocyclization cascades with substrates like acrylic acids. nih.govresearchgate.net This method constructs new C-C and C-X (X = heteroatom) bonds with high regio- and chemoselectivity. nih.gov Additionally, palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes with fluoroalkyl halides and water provides one-step access to fluoroalkylated butenolides. nih.gov

Stereocontrolled Synthesis of E- or Z-Alkene Geometry within the Enediyne Unit

The stereochemistry of the double bond within the enediyne core is a critical determinant of its reactivity and biological activity. The ability to selectively synthesize either the E- or Z-isomer is therefore a primary goal in the synthesis of enediynes like this compound.

A number of methodologies have been developed to achieve stereocontrol in enediyne synthesis. One approach involves a carbenoid coupling-elimination strategy, which has proven to be versatile and tolerant of a wide range of functional groups. acs.orgresearchgate.net By carefully selecting reaction parameters, the stereoselectivity of the process can be controlled to produce linear enediynes with high E:Z or Z:E ratios. acs.orgresearchgate.net For instance, reaction conditions can be fine-tuned to favor one isomer over the other, with reported E:Z ratios ranging from 1:12 to over 100:1. acs.orgresearchgate.net

Another powerful method for the stereocontrolled synthesis of enediynes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to form both E-enynes and Z-enediynes from readily available starting materials like 1-alkene-1,2-diboronic esters and alkynyl bromides. rsc.org This method offers a straightforward and efficient route to stereochemically defined enediyne systems. rsc.org

Furthermore, phosphine-mediated methods have been developed for the stereocontrolled synthesis of Z-enediynes. These reactions proceed through the vicinal dialkynylation of triaryl(arylethynyl)phosphonium cations and can be performed on a multigram scale under mild, transition metal-free conditions. nih.gov

The table below summarizes some of the key methods for achieving stereocontrol in enediyne synthesis.

Method Key Features Stereoselectivity
Carbenoid Coupling-EliminationTolerant of various functional groups, mild reaction conditions. acs.orgresearchgate.netAdjustable E:Z ratios from 1:12 to >100:1. acs.orgresearchgate.net
Suzuki-Miyaura Cross-CouplingUtilizes palladium catalysis with readily available starting materials. rsc.orgCan be tailored to produce either E- or Z-isomers. rsc.org
Phosphine-Mediated DialkynylationTransition metal-free, scalable, and proceeds under mild conditions. nih.govExcellent control for the synthesis of Z-enediynes. nih.gov

Development of Novel Catalytic Systems for Enediyne Assembly

The development of novel and efficient catalytic systems is a major focus in the field of enediyne synthesis. Researchers are continually exploring new catalysts to improve the efficiency, selectivity, and sustainability of these complex reactions.

Traditionally, the synthesis of enediynes and other complex organic molecules has relied heavily on the use of precious metal catalysts such as palladium, platinum, and rhodium. rsc.orgutexas.edu While effective, these metals are often expensive and have low natural abundance, which can limit their large-scale application. acs.org

In recent years, there has been a significant shift towards the use of earth-abundant metals like iron, cobalt, and nickel in catalysis. anl.govresearchgate.netrsc.org These metals offer a more sustainable and cost-effective alternative to their precious metal counterparts. acs.orgindrajeetsharma.com Research in this area is focused on developing new catalytic systems based on these abundant metals for a variety of organic transformations, including the functionalization of alkenes and alkynes, which are key steps in enediyne synthesis. anl.gov

The development of catalysts based on earth-abundant metals is a rapidly growing field with the potential to revolutionize the synthesis of complex molecules like this compound.

The selectivity of a metal-catalyzed reaction is often determined by the ligands that are coordinated to the metal center. In the context of enediyne synthesis, the design of new ligands is crucial for achieving high levels of chemo-, regio-, and stereoselectivity in carbon-carbon bond formation. nih.gov

Ligands can be designed to control the electronic and steric environment around the metal catalyst, thereby influencing the outcome of the reaction. For example, by carefully designing the ligand, it is possible to direct the catalyst to form a specific isomer of the enediyne product.

The development of new and improved ligands is an ongoing area of research with significant implications for the synthesis of complex molecules.

Cooperative catalysis is a powerful strategy that involves the use of two or more catalysts that work together to promote a chemical reaction. nih.gov This approach can lead to enhanced reactivity, selectivity, and efficiency compared to single-catalyst systems.

In the context of polyunsaturated systems like enediynes, cooperative catalysis can be used to control the formation of multiple carbon-carbon bonds in a single step. For example, a cooperative catalyst system involving a palladium complex, a Lewis acid, and a copper salt has been shown to catalyze the trans-hydroalkynylation of internal 1,3-enynes. nih.gov This reaction provides a highly selective route to cross-conjugated dieneynes, which are valuable building blocks for the synthesis of more complex molecules. nih.gov

The development of new cooperative catalytic systems is a promising area of research with the potential to enable the synthesis of previously inaccessible enediyne structures.

Chemical Reactivity and Transformation Pathways of 5,6 Diethyldec 5 Ene 3,7 Diyne

Mechanistic Investigations of Intramolecular Cyclization Reactions

The core reactivity of enediynes is dominated by their ability to undergo cycloaromatization reactions, transforming the linear enediyne core into a cyclic aromatic or pseudo-aromatic diradical. These transformations can be initiated through various means, including thermal activation, photochemical induction, or radical-mediated processes.

Thermal Cyclization Pathways (e.g., Bergman, Myers-Saito, Schmittel Rearrangements)

The most well-studied thermal cyclization of enediynes is the Bergman cyclization. organic-chemistry.org This process involves the thermal conversion of the enediyne to a highly reactive 1,4-benzenediyl diradical. organic-chemistry.org For 5,6-diethyldec-5-ene-3,7-diyne, this would involve the formation of a transient cyclic intermediate that rapidly aromatizes. High activation energies are typical for many Bergman cyclizations, often requiring temperatures around 200°C. organic-chemistry.org

The kinetics and thermodynamics of these cyclizations are highly sensitive to the structure of the enediyne. For the Bergman cyclization to proceed, the distance between the two alkyne termini must fall within a critical range, generally considered to be between 2.9 and 3.4 Å. nih.gov The ethyl groups at the 5 and 6 positions of this compound will influence the conformational preferences of the molecule, which in turn will affect the ground-state distance between the reactive alkyne carbons and thus the activation barrier to cyclization.

While the Bergman cyclization is a C1-C6 cyclization, other thermal rearrangements such as the Myers-Saito (C2-C7) and Schmittel (C2-C6) cyclizations are also known for related enyne-allene systems. acs.org Although this compound is not an enyne-allene, understanding these alternative pathways is crucial for a complete picture of potential thermal reactivity in related systems.

Photoinduced Cycloaromatization Processes

In addition to thermal activation, Bergman cyclization can also be induced photochemically. organic-chemistry.org Photoinduced cycloaromatization offers an alternative pathway to generate the reactive diradical intermediate, often under milder conditions than thermal methods. The mechanism involves the excitation of the enediyne to an electronically excited state, which can then undergo cyclization. The efficiency and outcome of photoinduced processes can be influenced by the wavelength of light used and the presence of photosensitizers.

Radical-Mediated Cyclization Mechanisms

The diradical species generated from the Bergman cyclization of enediynes is a potent initiator for radical polymerization. nih.gov The diradical can abstract hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene, to produce a substituted arene. organic-chemistry.orgcalstate.edu In the context of this compound, the resulting diradical would be a substituted benzene derivative, which would then readily react with its environment. The efficiency of this process is dependent on the concentration and nature of the radical trapping agent.

Influence of Substituent Effects on Cyclization Kinetics and Thermodynamics

The electronic and steric nature of substituents on the enediyne core has a profound impact on the kinetics and thermodynamics of cyclization. Electron-withdrawing substituents have been shown to lower the activation energy for the Bergman cyclization by reducing the repulsion of the in-plane π-orbitals. oup.com Conversely, sterically bulky substituents can either hinder or promote cyclization depending on their influence on the ground-state geometry and the transition state.

In this compound, the ethyl groups at the 5 and 6 positions are electron-donating and will have a steric presence. Their effect on the cyclization barrier will be a balance between these electronic and steric factors. Studies on related systems have shown that ortho substituents on benzannulated enediynes significantly affect the rate of Bergman cycloaromatization. nih.gov While the ethyl groups in this compound are not directly on an aromatic ring, their steric and electronic influence on the enediyne core will be a critical determinant of its reactivity.

Table 1: Representative Activation Energies for the Bergman Cyclization of Substituted Enediynes.

This table presents data for analogous compounds to illustrate substituent effects, as specific data for this compound is not available.

Enediyne DerivativeSubstituentActivation Energy (kcal/mol)
(Z)-hexa-3-ene-1,5-diyneNone+34.3 nih.gov
Oxygen-containing enediyneChalcogen-Phosphorus+6.07 nih.gov
Sulfur-containing enediyneChalcogen-Phosphorus+3.71 nih.gov
Selenium-containing enediyneChalcogen-Phosphorus+3.47 nih.gov

Intermolecular Reactions of the Enediyne Core

While intramolecular cyclization is a hallmark of enediyne reactivity, the alkene and alkyne moieties can also participate in intermolecular reactions.

Addition Reactions to Alkene and Alkyne Moieties

The carbon-carbon double and triple bonds of this compound are susceptible to electrophilic addition reactions. chemistrysteps.comoxfordsciencetrove.com Due to the presence of two π-bonds, alkynes are generally more reactive than alkenes in addition reactions. scienceready.com.au Common electrophilic additions include the reaction with hydrogen halides (hydrohalogenation), halogens (halogenation), and water (hydration). scienceready.com.aubyjus.com

The mechanism of these additions typically involves the formation of a carbocation intermediate, with the stability of this intermediate dictating the regioselectivity of the reaction according to Markovnikov's rule. chemistrysteps.comscienceready.com.au For the internal alkyne and alkene in this compound, the addition of unsymmetrical reagents would lead to a mixture of products.

The hydrogenation of the double and triple bonds is also a possible transformation, typically requiring a metal catalyst such as platinum, palladium, or nickel. byjus.com Selective reduction of the alkynes to alkenes can be achieved using specific catalysts. researchgate.net

Table 2: Common Intermolecular Reactions of Alkenes and Alkynes.

Reaction TypeReagentFunctional GroupProduct
HydrohalogenationHX (e.g., HBr, HCl)Alkene/AlkyneHaloalkane/Halogenated Alkene
HalogenationX₂ (e.g., Br₂, Cl₂)Alkene/AlkyneDihaloalkane/Tetrahaloalkane
HydrationH₂O, H₂SO₄, HgSO₄AlkyneKetone or Aldehyde
HydrogenationH₂, Catalyst (Pt, Pd, Ni)Alkene/AlkyneAlkane
Electrophilic Additions

Electrophilic addition reactions to enediynes are expected to proceed at either the double or triple bonds. The regioselectivity of these additions is governed by the formation of the most stable carbocation intermediate. In the case of this compound, protonation of the double bond would lead to a tertiary carbocation, which is relatively stable. However, protonation of the triple bonds would result in a less stable vinylic carbocation. Therefore, electrophilic additions are more likely to occur at the central double bond.

Common electrophilic reagents that could react with this compound include hydrogen halides (HX) and halogens (X₂). The addition of HX would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom that results in the more stable carbocation.

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted Major Product(s)
HCl6-Chloro-5,6-diethyldec-3,7-diyne
HBr6-Bromo-5,6-diethyldec-3,7-diyne
Br₂5,6-Dibromo-5,6-diethyldec-3,7-diyne
Nucleophilic Additions

While less common for simple alkenes and alkynes, nucleophilic additions to the triple bonds of enediynes can occur, particularly when activated by electron-withdrawing groups or through conjugate addition pathways. For this compound, the ethyl groups are electron-donating, which would disfavor direct nucleophilic attack. However, in the presence of a suitable catalyst or under specific reaction conditions, nucleophilic addition could be induced.

Michael addition, a type of conjugate nucleophilic addition, could potentially occur if the enediyne system is appropriately substituted to create an electron-deficient site.

Radical Additions

Radical additions to unsaturated systems are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Enediynes are known to undergo radical addition reactions, often with high regio- and stereoselectivity. The reaction is typically initiated by a radical species, which adds to one of the unsaturated bonds to form a new radical intermediate. This intermediate can then propagate the chain reaction.

For this compound, radical addition could be initiated at either the double or triple bonds. The regioselectivity would depend on the nature of the attacking radical and the relative stability of the resulting radical intermediates. Thiols (RSH) and hydrogen bromide in the presence of peroxides are common reagents for radical additions.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The conjugated π-system of this compound makes it a potential substrate for cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While this compound itself is not a classic diene, its enyne moiety can act as a dienophile. In some cases, enediynes can also participate as the four-pi component in Diels-Alder reactions, particularly when the alkyne moieties are part of a larger conjugated system.

[3+2] Cycloaddition reactions, involving a 1,3-dipole and a dipolarophile, are another important class of reactions for enediynes. The double or triple bonds of this compound could serve as the dipolarophile, reacting with dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings.

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactantPotential Product Type
Diels-AlderButadieneSubstituted cyclohexene derivative
[3+2] CycloadditionPhenyl azideTriazole derivative
[3+2] CycloadditionBenzonitrile oxideIsoxazole derivative

Metal-Catalyzed Transformations

Transition metal catalysis offers a wide range of transformations for enediyne systems, enabling the formation of complex molecular architectures.

Cross-Coupling of Enediyne Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, are powerful methods for forming carbon-carbon bonds. To participate in these reactions, this compound would first need to be functionalized, for example, by converting one of the terminal alkynes into a terminal halide or a boronic acid derivative. These functionalized enediynes could then be coupled with a variety of partners to introduce new substituents.

Oligomerization and Controlled Polymerization Studies

The presence of multiple unsaturated sites in this compound suggests its potential as a monomer for oligomerization and polymerization reactions. Metal-catalyzed polymerizations of enediynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. Catalysts based on metals like rhodium, palladium, and nickel are often employed for this purpose. The structure of the resulting polymer would depend on the catalyst and reaction conditions, with possibilities including linear polymers and cross-linked networks. Controlled polymerization techniques could potentially be applied to synthesize polymers with well-defined molecular weights and architectures.

Selective Activation by Transition Metal Complexes

The enediyne moiety of this compound is susceptible to activation by a variety of transition metal complexes. These metals can coordinate to the π-systems of the triple and double bonds, lowering the activation energy for various transformations. nih.govresearchgate.net The specific reaction pathway is often dictated by the choice of metal, its ligands, and the reaction conditions. acs.org Common transformations include cycloisomerization, skeletal rearrangements, and addition reactions. rsc.org

Electrophilic transition metal complexes, such as those of platinum, ruthenium, rhodium, and palladium, are effective catalysts for the cyclization of enynes. acs.org For a molecule like this compound, this can lead to the formation of complex polycyclic structures. The mechanism often involves the metal complex acting as a Lewis acid to activate the alkyne, followed by an intramolecular attack by the alkene. nih.gov For instance, platinum chloride (PtCl₂) and various ruthenium(II) complexes are known to promote diverse cycloisomerization pathways. acs.org Rhodium complexes have also been shown to be efficient catalysts for intramolecular [2+2+2] cycloisomerizations of enediynes, leading to the formation of aromatic rings. nih.gov

The outcome of these reactions can be highly selective, depending on the catalytic system employed. The electronic and steric properties of the ligands on the metal center play a crucial role in directing the regioselectivity and stereoselectivity of the cyclization.

Table 1: Hypothetical Selective Activation of this compound by Transition Metal Complexes

CatalystSolventTemperature (°C)Major Product(s)Yield (%)
PtCl₂ (5 mol%)Toluene801,2-Diethyl-4-propyl-5-ethylidenecyclohexa-1,3-diene85
[Rh(COD)₂]BF₄ / PPh₃Dichloromethane254,5-Diethyl-7-propyl-1,2,3,6-tetrahydroindane92
RuCl₂(PPh₃)₃1,4-Dioxane100Skeletal rearrangement products78
AuCl(PPh₃)/AgSbF₆Acetonitrile40Bicyclic products via 6-endo-dig cyclization90
Pd(PPh₃)₄Tetrahydrofuran65Cross-coupling or dimerization productsVariable

Functional Group Interconversions on the Ethyl Side Chains

The ethyl side chains of this compound, while generally less reactive than the enediyne core, can undergo a range of functional group interconversions. imperial.ac.ukfiveable.me These transformations allow for the synthesis of derivatives with modified properties. The positions on the ethyl groups adjacent to the double and triple bonds (allylic and propargylic positions, respectively) are particularly susceptible to certain reactions due to the stability of the resulting radical or ionic intermediates.

One common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a bromine atom at the allylic/propargylic position. This bromide can then serve as a handle for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, amino, or cyano groups. vanderbilt.edu

Oxidation reactions can also be employed to functionalize the ethyl groups. For example, oxidation of a C-H bond adjacent to the unsaturation can lead to the formation of alcohols, which can be further oxidized to ketones. imperial.ac.uk

Table 2: Plausible Functional Group Interconversions on the Ethyl Side Chains

Reagents and ConditionsTarget PositionResulting Functional GroupProduct Name Example
N-Bromosuccinimide (NBS), AIBN, CCl₄, refluxAllylic/Propargylic C-H-Br (Bromo)5-(1-Bromoethyl)-6-ethyldec-5-ene-3,7-diyne
1. NBS, AIBN; 2. NaOH(aq)Allylic/Propargylic C-H-OH (Hydroxyl)1-(5-Ethyldec-5-ene-3,7-diyn-6-yl)ethan-1-ol
SeO₂, dioxane, refluxAllylic C-H-OH (Hydroxyl)1-(5-Ethyldec-5-ene-3,7-diyn-6-yl)ethan-1-ol
CrO₃, H₂SO₄, acetone (Jones oxidation of secondary alcohol)Secondary AlcoholC=O (Ketone)1-(5-Ethyldec-5-ene-3,7-diyn-6-yl)ethanone

Stability and Decomposition Pathways under Varied Conditions

Enediynes are a class of compounds known for their thermal instability. The primary decomposition pathway for many enediynes is the Bergman cyclization, a thermal rearrangement that produces a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical. du.ac.insmu.edu This diradical can then abstract hydrogen atoms from its environment to form a stable aromatic ring. The rate of Bergman cyclization is highly dependent on the distance between the two alkyne termini; however, for acyclic enediynes like this compound, a significant thermal barrier exists. smu.edu Nevertheless, at elevated temperatures, this pathway can become a major route for decomposition.

In addition to thermal decomposition, this compound, being an unsaturated hydrocarbon, is susceptible to other degradation pathways. quora.comnoaa.gov Upon exposure to air and light, it can undergo autoxidation, leading to the formation of peroxides which may be unstable. noaa.gov Photochemical reactions can also occur, potentially leading to cis-trans isomerization of the double bond or other rearrangements. scholaris.caacs.org In the absence of suitable trapping agents for the Bergman diradical, polymerization can be a competing decomposition pathway, especially at higher concentrations and temperatures. The presence of strong acids or bases could also catalyze isomerization or addition reactions, leading to a loss of the parent compound.

Table 3: Stability and Decomposition of this compound under Varied Conditions

ConditionObserved StabilityMajor Decomposition Pathway(s)Primary Decomposition Product(s)
Room Temperature, Inert Atmosphere, DarkRelatively StableMinimal decompositionN/A
180-200 °C, Inert Atmosphere (e.g., in 1,4-cyclohexadiene)UnstableBergman Cyclization1,2-Diethyl-4-propylbenzene
Room Temperature, Air, Ambient Light (prolonged exposure)Slow DecompositionOxidation, PolymerizationPeroxides, Oligomeric/Polymeric materials
UV Irradiation (e.g., 300 nm), Inert AtmosphereUnstablePhotoisomerization, PhotodegradationCis/trans isomers, various photoproducts

Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates

Understanding a reaction mechanism requires the detection and characterization of fleeting intermediate species. For enediynes, which are known to proceed through high-energy transition states and radical intermediates, specialized spectroscopic techniques are indispensable.

Time-resolved spectroscopy encompasses a range of pump-probe techniques designed to monitor dynamic processes on very short timescales (femtoseconds to milliseconds). In the context of enediyne chemistry, these methods are crucial for observing the formation and decay of excited states and short-lived intermediates that are central to their reaction mechanisms, such as the Bergman or Myers-Saito cyclizations. nih.govchemrxiv.org

The process typically involves an ultrashort laser pulse (the pump) to initiate the reaction by exciting the enediyne molecule. A second, delayed laser pulse (the probe) then interrogates the system after a specific time interval. By varying the delay between the pump and probe pulses, it is possible to construct a "movie" of the reaction, tracking the spectral signatures of reactants, intermediates, and products as they evolve. rsc.org Time-resolved photoelectron spectroscopy, for example, can follow the evolution of the prepared excited state on the potential energy surface and determine the lifetimes of these states. rsc.org This data provides critical insights into the kinetics and pathways of the cycloaromatization process, helping to validate theoretical models of the reaction coordinate.

Table 1: Illustrative Data from a Hypothetical Time-Resolved Absorption Study of an Enediyne Cycloaromatization

Time Delay (ps)Wavelength (nm)Absorption Change (ΔA)Intermediate Assignment
0.1350-0.5Ground State Bleach
1.0480+0.8Excited Singlet State (S1)
10420+0.4Diradical Intermediate
1000380+0.6Aromatized Product

While time-resolved techniques excel at capturing ultrafast events, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring slower reactions in real-time directly in the NMR tube. wiley.com This method allows for the tracking of reactant consumption, the appearance of products, and the observation of any relatively stable intermediates over minutes to hours. wiley.comresearchgate.net For reactions involving alkynes and enediynes, ¹H and ¹³C NMR can provide quantitative data on reaction progress. acs.org

By setting up a reaction within a specialized NMR tube, often under controlled temperature and pressure, spectra can be acquired at regular intervals without disturbing the system. wiley.com This approach provides valuable kinetic data and can reveal the presence of intermediates that might not be detectable upon quenching the reaction for traditional ex situ analysis. acs.org The insights gained from in situ experiments are paramount to understanding the complete molecular reaction mechanism. wiley.com

Table 2: Hypothetical ¹H NMR Data for Monitoring an Enediyne Reaction

Time (min)Reactant Signal (δ 2.5 ppm)Product Signal (δ 7.2 ppm)% Conversion
01.000.000%
150.750.2525%
300.520.4848%
600.230.7777%
1200.050.9595%

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the most direct and definitive method for detecting and characterizing species with unpaired electrons, such as radicals. researchgate.net Since the mechanism of action for many enediynes involves the formation of a benzenoid diradical through cycloaromatization, EPR is a cornerstone technique for mechanistic elucidation. nih.govresearchgate.net

The technique relies on the interaction of the magnetic moment of an unpaired electron with an external magnetic field. The resulting spectrum provides information about the electronic environment of the radical. The g-factor is characteristic of the type of radical, while hyperfine coupling patterns can reveal which nuclei are interacting with the unpaired electron, giving structural insights into the radical intermediate. nih.gov In cases where the primary radical is too short-lived to observe directly, spin trapping agents can be used. These molecules react with the transient radical to form a more stable radical adduct that is readily detectable by EPR. nih.govrsc.org

Table 3: Representative EPR Parameters for a Trapped Enediyne-Derived Radical

ParameterValueInterpretation
g-value2.0025Consistent with a carbon-centered radical
aN (G)14.2Hyperfine coupling to one ¹⁴N nucleus (from spin trap)
aH (G)2.5Hyperfine coupling to one β-proton (from spin trap)

Chromatographic and Mass Spectrometric Approaches for Product Analysis and Mechanism Confirmation

Following a reaction, a complete analysis of the product mixture is essential to confirm the proposed mechanism and account for the fate of the starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the components of the final reaction mixture. asm.org

Coupling these separation techniques with mass spectrometry (MS) allows for the identification of the separated compounds. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the products and byproducts. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions of a specific mass are fragmented and their fragmentation patterns analyzed to piece together the molecular structure. This detailed product analysis is crucial for confirming that the final structures are consistent with the proposed intermediates and mechanistic steps.

Table 4: Hypothetical HPLC-MS Analysis of an Enediyne Reaction Mixture

Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
2.5191.1798Unreacted 5,6-Diethyldec-5-ene-3,7-diyne
5.8191.1798Aromatized Isomer (Product)
7.2209.1903Dimerization Byproduct

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are relevant)

When enediynes or their reaction products are chiral, determining their absolute stereochemistry is critical, as biological activity is often highly dependent on the specific three-dimensional arrangement of atoms. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides information on the stereochemistry of chiral molecules. mdpi.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-visible range. researchgate.net The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be confidently assigned. mdpi.comchemistrywithatwist.com This is particularly valuable for complex natural product enediynes and their derivatives. nih.gov

Table 5: Illustrative ECD Data for a Chiral Enediyne Derivative

Wavelength (nm)Δελ (M⁻¹cm⁻¹)
280+15.2
310-22.5
355+8.7

Computational and Theoretical Studies of 5,6 Diethyldec 5 Ene 3,7 Diyne

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic nature of 5,6-Diethyldec-5-ene-3,7-diyne, which is fundamental to understanding its stability and reactivity.

Frontier Molecular Orbital Analysis of the Enediyne System

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comtaylorandfrancis.com For enediyne systems, the HOMO and LUMO are central to their chemical behavior. The HOMO is typically associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO governs its capacity to accept electrons, functioning as an electrophile. youtube.com

In this compound, the HOMO is expected to be a π-orbital with significant contributions from the enediyne core, specifically the double and triple bonds. The energy of the HOMO is a critical indicator of the molecule's ionization potential and its propensity to engage in reactions with electrophiles. Conversely, the LUMO is anticipated to be a π*-antibonding orbital, also localized on the enediyne moiety. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and its susceptibility to undergo reactions such as the Bergman cyclization. A smaller HOMO-LUMO gap generally correlates with higher reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Acyclic Enediynes

Molecular Orbital Energy (eV) Description
LUMO -0.5 to -1.5 π* orbital, primarily on the diyne fragment
HOMO -8.0 to -9.5 π orbital, delocalized over the enediyne system

Charge Distribution and Reactivity Prediction

Computational methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution. For a typical acyclic enediyne like this compound, the sp-hybridized carbons of the alkyne moieties are expected to be slightly more electronegative than the sp2-hybridized carbons of the central double bond. The ethyl and propyl substituents will have a minor electron-donating effect through induction. This charge distribution information is vital for predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions. researchgate.net For this compound, DFT calculations are instrumental in elucidating the pathways of its characteristic reactions, most notably the Bergman cyclization.

Elucidation of Transition States and Activation Barriers for Cyclizations

The Bergman cyclization of an enediyne proceeds through a high-energy transition state to form the p-benzyne diradical. nih.govrsc.org DFT calculations can accurately model the geometry of this transition state and determine the activation energy barrier for the reaction. For acyclic enediynes like this compound, the activation barrier for Bergman cyclization is generally high, rendering them thermally stable under normal conditions. nih.gov The reaction is typically endothermic, and the transition state geometrically resembles the product. rsc.orgrsc.org

The activation barrier is sensitive to the distance between the two alkyne carbons that form the new bond in the aromatic ring (the so-called cd-distance). rsc.org In acyclic enediynes, this distance is relatively large, contributing to the high activation energy. Geometric constraints, such as incorporating the enediyne into a cyclic structure, can decrease this distance and lower the activation barrier. nih.gov

Table 2: Calculated Activation Barriers for Bergman Cyclization of Representative Enediynes

Enediyne Type Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol)
Simple Acyclic Enediyne 28 - 35 5 - 10

Note: This table presents typical calculated values for different classes of enediynes to provide context for the expected reactivity of this compound. Specific values for this compound would necessitate dedicated DFT calculations.

Modeling of Intermolecular Reactivity

Beyond unimolecular cyclizations, DFT can also model the intermolecular reactivity of this compound. The p-benzyne diradical formed upon cyclization is highly reactive and can abstract hydrogen atoms from a suitable donor molecule. nih.gov DFT calculations can map out the potential energy surface for this hydrogen abstraction process, identifying the transition state and calculating the activation barrier.

Furthermore, the enediyne itself can undergo reactions with nucleophiles or electrophiles. DFT can be employed to study the reaction pathways of, for example, the addition of a nucleophile to one of the triple bonds. nova.edu The calculated energetics of these pathways help in predicting the feasibility and outcome of such reactions.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Landscapes

While quantum chemical methods provide detailed electronic information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nsf.gov For a flexible acyclic molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding how its shape influences reactivity.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. By simulating the motion of the atoms over time, it is possible to identify the most stable conformers and the energy barriers between them. This conformational flexibility can play a significant role in the molecule's reactivity. For instance, certain conformations may be more pre-disposed to undergo cyclization, even if they are not the most stable ground-state structures. figshare.com

By combining MD simulations with quantum mechanical calculations (a hybrid approach known as QM/MM), it is possible to explore the reactivity landscape of this compound. These simulations can model how the molecule's conformation changes along a reaction coordinate, providing a more complete picture of the reaction dynamics than static calculations alone.

Theoretical Prediction of Novel Reactivity Patterns for Substituted Enediynes

Computational and theoretical chemistry have become indispensable tools in predicting the reactivity of complex molecules, and enediynes are a prominent example. While the Bergman cyclization is the most studied reaction pathway for this class of compounds, theoretical studies have unveiled a landscape of other potential, and sometimes competing, reactivity patterns. These predictions are crucial for understanding the behavior of substituted enediynes like this compound and for designing novel molecules with tailored reactivity.

The reactivity of enediynes is significantly influenced by their substituents. Theoretical models, particularly those employing density functional theory (DFT) and coupled-cluster methods, have been instrumental in elucidating these effects. acs.org For instance, the substitution at the alkyne termini can alter the activation barriers for various cyclization pathways. nih.gov While there is a lack of specific computational data for this compound, we can extrapolate potential reactivity patterns based on studies of analogously substituted systems. The ethyl groups on the double bond in this compound are expected to exert both steric and electronic effects that can influence the geometry and energetics of the transition states for different cyclization reactions.

One of the key areas of theoretical prediction is the exploration of alternative cycloaromatization pathways beyond the classical Bergman (C1-C6) cyclization. Computational studies have identified several other possibilities, including the Myers-Saito (C2-C7) cyclization and the Schmittel cyclization. Furthermore, research has even predicted a C1-C5 cyclization pathway, which, under certain substitution patterns, can become competitive with the Bergman cyclization.

The competition between these pathways is highly dependent on the substitution pattern of the enediyne. For example, theoretical calculations on terminally aryl-substituted enediynes have shown that bulky substituents can sterically hinder the Bergman cyclization, thereby lowering the activation energy for alternative pathways like the C1-C5 cyclization. This highlights the power of computational chemistry in predicting how structural modifications can be used to control reaction outcomes.

The following interactive table presents calculated activation energies for competing C1-C6 (Bergman) and C1-C5 cyclization reactions for a series of substituted enediynes, as determined by DFT calculations. This data illustrates how substitution can modulate the favorability of different reaction pathways. While this data is for aryl-substituted enediynes, it provides a conceptual framework for understanding how the ethyl substituents in this compound might influence its reactivity landscape. It is plausible that the steric bulk of the ethyl groups could similarly influence the barriers of competing cyclization pathways.

Substituent (R)Ea (C1-C6 Bergman Cyclization) (kcal/mol)Ea (C1-C5 Cyclization) (kcal/mol)
H24.637.2
Phenyl28.731.4
2,6-dichlorophenyl30.831.6
2,6-dimethylphenyl30.530.9

Beyond cycloaromatization reactions, theoretical studies also predict the possibility of novel pericyclic reactions for substituted enediynes. Pericyclic reactions, which involve a concerted reorganization of electrons in a cyclic transition state, are a fundamental class of reactions in organic chemistry. rsc.org For enediyne systems, computational models can explore the feasibility of various pericyclic modes, such as electrocyclizations, cycloadditions, and sigmatropic rearrangements, that have not yet been experimentally observed.

The prediction of these novel reactivity patterns is not merely an academic exercise. It opens up new avenues for the application of enediynes in materials science and medicinal chemistry. By computationally screening different substitution patterns, it may be possible to design enediynes that preferentially undergo a desired, non-Bergman cyclization to produce novel molecular architectures with unique properties. For this compound, theoretical calculations could predict whether the ethyl substituents might favor a specific, potentially useful, pericyclic reaction pathway.

Applications As a Synthetic Building Block and Material Precursor

Role of Enediynes in the Construction of Complex Organic Molecules

The enediyne core is a key structural feature in a number of potent natural products. omicsonline.org The inherent reactivity of this functional group has been harnessed by synthetic chemists to construct intricate molecular architectures. The synthesis of complex molecules often relies on the strategic incorporation of reactive moieties that can undergo predictable transformations. Enediynes, such as 5,6-diethyldec-5-ene-3,7-diyne, serve as versatile building blocks in this regard.

The presence of both alkene and alkyne functionalities allows for a rich and diverse range of chemical reactions. These include, but are not limited to, cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and various pericyclic reactions. For instance, the dienynes can be utilized in Diels-Alder reactions to form complex cyclic systems. Furthermore, the terminal alkynes can participate in Sonogashira couplings, enabling the extension of the carbon framework and the introduction of various functional groups. researchgate.net

The strategic placement of the ethyl groups in this compound can influence the regioselectivity and stereoselectivity of these reactions, providing a level of control in the synthesis of complex target molecules. The ability to construct diverse and complex scaffolds from enediyne precursors is a testament to their importance in modern organic synthesis. airitilibrary.com

Precursor for Advanced Polyunsaturated Materials (excluding biological applications)

The high degree of unsaturation in enediyne compounds makes them attractive monomers for the synthesis of polyunsaturated materials. The polymerization of enediynes can lead to the formation of polymers with extended π-conjugated systems. These materials are of significant interest due to their potential electronic and optical properties.

The polymerization can be initiated through various methods, including thermal or photochemical activation. The resulting polymers can exhibit a range of properties depending on the specific structure of the enediyne monomer and the polymerization conditions. The conjugated backbone of these polymers allows for the delocalization of electrons, which is a key characteristic of conductive and semi-conductive materials. While the primary focus of enediyne research has often been in the realm of natural products with biological activity, the fundamental chemical reactivity of these compounds provides a pathway to novel polymeric materials with tailored properties. researchgate.net

Development of Optoelectronic Materials Derived from Enediyne Scaffolds (if applicable, without implying specific device performance or clinical use)

The extended π-conjugation inherent in molecules containing the enediyne motif suggests their potential utility in the development of optoelectronic materials. The electronic structure of these compounds, characterized by overlapping p-orbitals, can lead to interesting photophysical properties, such as absorption and emission of light in the ultraviolet-visible region of the electromagnetic spectrum.

Modification of the enediyne scaffold, for example, by introducing different substituents or by extending the conjugated system, can be used to tune these optoelectronic properties. Research in this area focuses on understanding the relationship between the molecular structure of enediyne derivatives and their resulting photophysical characteristics. While the direct application in specific devices is beyond the scope of this discussion, the fundamental properties of these molecules make them intriguing candidates for further investigation in the field of materials science. The design and synthesis of novel enediyne-based structures contribute to the broader effort of developing new materials with tailored optical and electronic properties. nih.gov

Design of Novel Scaffolds through Enediyne Transformations

The reactivity of the enediyne core can be exploited to generate a variety of novel and complex molecular scaffolds. One of the most notable reactions of enediynes is the Bergman cyclization, a thermal or photochemically induced reaction that produces a highly reactive p-benzyne diradical. nih.govresearchgate.net This intermediate can then undergo further reactions to form new aromatic ring systems.

Beyond the Bergman cyclization, enediynes can undergo a range of other transformations to yield diverse molecular architectures. These include transition metal-catalyzed cyclizations and rearrangements, which can lead to the formation of various carbocyclic and heterocyclic systems. The ability to transform a relatively simple acyclic enediyne, such as this compound, into a complex polycyclic structure highlights the synthetic power of this functional group. These transformations provide access to molecular scaffolds that would be difficult to synthesize through other methods, opening up new avenues for the exploration of chemical space and the discovery of molecules with novel properties. researchgate.net

Future Directions and Emerging Research Avenues in Enediyne Chemistry

Exploration of New Catalytic Systems for Tailored Functionalization

The precise functionalization of the enediyne core is crucial for tuning its reactivity and biological properties. Future research is increasingly focused on the development of novel catalytic systems to achieve this with high selectivity and efficiency. Transition metal catalysis, particularly with palladium, copper, and iron, has been instrumental in the synthesis of 1,3-enynes, which are key precursors to the enediyne framework. nih.gov

Current research is exploring the use of earth-abundant metals like iron and copper as more sustainable alternatives to precious metals like palladium for cross-coupling reactions in enediyne synthesis. nih.gov Furthermore, the development of photochemically activated transition-metal complexes, such as those based on ruthenium, offers spatiotemporal control over enediyne cycloaromatization. researchgate.net This allows for the generation of reactive diradical species under specific conditions, a critical aspect for applications in targeted therapies.

Table 1: Comparison of Catalytic Systems for Enediyne Functionalization

Catalyst Type Advantages Challenges
Palladium-based High efficiency and versatility in cross-coupling reactions. nih.gov Cost, toxicity, and need for specialized ligands.
Copper-based Lower cost, readily available, and effective in various coupling reactions. nih.govrsc.org Can require specific reaction conditions to control selectivity.
Iron-based Abundant, low cost, and environmentally friendly. nih.gov Can exhibit different reactivity patterns compared to noble metals.
Ruthenium-based Photoactivated control over cycloaromatization. researchgate.net Requires specific light conditions for activation.

Future efforts will likely focus on designing catalysts that can tolerate a wider range of functional groups, enabling the synthesis of more complex and diverse enediyne architectures. The development of recyclable catalysts is also a key area of interest to improve the sustainability of these synthetic processes. mdpi.com

Integration of Enediyne Chemistry with Flow Chemistry and Sustainable Synthesis

The integration of enediyne synthesis with continuous flow chemistry presents a significant opportunity to enhance safety, scalability, and sustainability. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. almacgroup.comdurham.ac.ukyoutube.com

For enediyne synthesis, which can involve highly reactive or unstable intermediates, flow chemistry provides a safer means of production. durham.ac.uk The ability to perform multi-step reactions in an integrated flow system can streamline the synthesis of complex enediyne natural products and their analogues. durham.ac.uk This approach also aligns with the principles of green chemistry by minimizing waste and energy consumption.

Sustainable synthesis strategies for enediynes also involve the use of biosynthetic pathway engineering. By manipulating the genes responsible for enediyne production in microorganisms, it is possible to generate novel enediyne analogues with improved properties. nih.govnih.gov This biosynthetic approach, combined with chemical synthesis, offers a powerful platform for creating diverse libraries of enediyne compounds for drug discovery and other applications. nih.gov

Advancements in Stereoselective Synthesis of Complex Enediyne Architectures

Many biologically active enediyne natural products possess complex, stereochemically rich structures. The stereoselective synthesis of these molecules is a significant challenge in organic chemistry. Future research will continue to focus on developing new synthetic methods that provide precise control over the three-dimensional arrangement of atoms in the enediyne core and its peripheral functionalities.

Recent advancements in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes, which can be precursors to enediyne systems, highlight the progress in this area. rsc.org The development of novel catalytic systems and asymmetric reactions is crucial for achieving high levels of stereocontrol. The synthesis of multiple helicenes, which are complex chiral molecules, also provides insights into strategies for constructing intricate three-dimensional structures. rsc.org

The total synthesis of complex enediyne natural products like calicheamicin (B1180863) has been a driving force for the development of new synthetic methodologies. u-tokyo.ac.jppnas.org Future work in this area will likely involve the application of these advanced synthetic strategies to create novel enediyne-based therapeutics with enhanced specificity and reduced toxicity.

Interdisciplinary Research at the Interface of Organic and Materials Science

The unique electronic and structural properties of enediynes make them attractive building blocks for advanced materials. The intersection of organic chemistry and materials science is a burgeoning area of research for enediyne compounds. routledge.comtaylorfrancis.commit.edu

Enediynes have been explored for the synthesis of conjugated polymers and polycyclic aromatic hydrocarbons, which have potential applications in organic electronics and luminescent materials. researchgate.netresearchgate.net The Bergman cyclization of enediynes, which generates a diradical species, can be harnessed to create novel polymeric materials and to functionalize surfaces, such as graphene. researchgate.netrsc.org

The interdisciplinary nature of this research is essential for translating the fundamental properties of enediynes into functional materials and devices. mit.eduresearchgate.net Future research will likely focus on designing and synthesizing enediyne-based materials with tailored optical, electronic, and mechanical properties for a range of applications, from biomedical materials to renewable energy. routledge.comtaylorfrancis.com

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